molecular formula C18H13ClN4OS B292714 5-[(E)-(4-chlorophenyl)methylideneamino]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

5-[(E)-(4-chlorophenyl)methylideneamino]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

Cat. No.: B292714
M. Wt: 368.8 g/mol
InChI Key: GWZCMHWGYQHYPE-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorobenzylidene)amino]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, substituted with a 4-chlorobenzylideneamino group and two methyl groups. It has garnered significant interest due to its potential biological activities and applications in various scientific fields.

Chemical Reactions Analysis

3-[(4-chlorobenzylidene)amino]-7,9-dimethylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . Major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones and thienopyrimidine-2,4-diones .

Properties

Molecular Formula

C18H13ClN4OS

Molecular Weight

368.8 g/mol

IUPAC Name

5-[(E)-(4-chlorophenyl)methylideneamino]-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C18H13ClN4OS/c1-10-7-11(2)22-17-14(10)15-16(25-17)18(24)23(9-20-15)21-8-12-3-5-13(19)6-4-12/h3-9H,1-2H3/b21-8+

InChI Key

GWZCMHWGYQHYPE-ODCIPOBUSA-N

Isomeric SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)Cl)C

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)N=CC4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)N=CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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